Platinum--yttrium (2/1)

intermetallic synthesis scalable nanopowder production molten salt reduction

Platinum–yttrium (2/1), also designated Pt₂Y or diplatinayttrium, is a binary platinum–rare-earth intermetallic compound with a Pt:Y molar ratio of 2:1 (approximately 33 at% Y). It crystallizes in the cubic MgCu₂-type structure (space group Fd3̄m, a = 0.75936 nm).

Molecular Formula Pt2Y
Molecular Weight 479.1 g/mol
CAS No. 59978-16-4
Cat. No. B14594486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum--yttrium (2/1)
CAS59978-16-4
Molecular FormulaPt2Y
Molecular Weight479.1 g/mol
Structural Identifiers
SMILES[Y].[Pt].[Pt]
InChIInChI=1S/2Pt.Y
InChIKeyVVLIEYWMSQJBFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum–Yttrium (2/1) (CAS 59978-16-4): Intermetallic Compound Baseline for Catalyst and Structural Material Procurement


Platinum–yttrium (2/1), also designated Pt₂Y or diplatinayttrium, is a binary platinum–rare-earth intermetallic compound with a Pt:Y molar ratio of 2:1 (approximately 33 at% Y). It crystallizes in the cubic MgCu₂-type structure (space group Fd3̄m, a = 0.75936 nm) [1]. With a density of 14.5 g/cm³, a peritectic decomposition temperature of approximately 1900 °C, and a formation enthalpy of roughly −105 kJ/mol [1], Pt₂Y belongs to the Pt–Y intermetallic family that also includes Pt₃Y (AuCu₃-type) and Pt₅Y. This compound has been investigated primarily as an electrocatalyst for the oxygen reduction reaction (ORR) in fuel cells [2] and, more recently, as a target for scalable nanopowder synthesis [3].

Why Pt–Y Stoichiometry Matters: Pt₂Y Cannot Be Interchanged with Pt₃Y, Pt₅Y, or Pure Pt


Platinum–yttrium intermetallics form a family of compositionally distinct phases—Pt₅Y, Pt₃Y, Pt₂Y, Pt₄Y₃, PtY, and others—each adopting a different crystal structure, electronic configuration, and physicochemical property profile [1]. Direct experimental evidence shows that the ORR activity ranking across polycrystalline Pt–Y electrodes follows the order Pt₂Y ≈ Pt ≈ Pt₃Zr < Pt₃Hf < Pt₃Sc ≪ Pt₅Y < Pt₃Y, with Pt₃Y exhibiting a six- to ninefold improvement over pure Pt in the potential range 0.9–0.87 V vs. RHE at 23 °C [2]. Furthermore, Pt₃Y is reported to be stable against acid leaching, whereas Pt₂Y is not [3]. Conversely, DFT-predicted mechanical strength across Pt–Ir–Y intermetallics ranks Pt₂Y above Pt₃Y [4]. These divergent performance profiles mean that Pt₂Y, Pt₃Y, and Pt₅Y are not functionally interchangeable; selection must be guided by the specific application requirement.

Quantitative Differentiation Evidence for Platinum–Yttrium (2/1) (CAS 59978-16-4) vs. Closest Analogs


Simplest Demonstrated Chemical Synthesis Route Among Pt–Y Intermetallics: No Glovebox, No Vacuum, No Organic Solvents

Kobayashi et al. (2020) reported the first—and currently simplest—chemical synthesis of phase-pure intermetallic Pt₂Y bulk nanopowder using H₂PtCl₆·6H₂O and Y₂O₃ reduced in molten LiCl–CaH₂ at 600 °C under Ar flow [1]. This method requires no gloveboxes, vacuum systems, or organic solvents, in explicit contrast to prior Pt₃Y nanoparticle syntheses: Kanady et al. employed molten KEt₃BH (a pyrophoric strong reducing agent) [1]; Roy et al. required hydrogen reduction of YCl₃ at 600–800 °C with ppm-level O₂ and H₂O control [1]; and sputter-based Pt₃Y thin-film methods demand ultrahigh-vacuum equipment [2]. The Pt₂Y product exhibited a BET surface area of 2.9 m² g⁻¹, a crystallite size of 28.2 nm (Scherrer), and a particle size of ~148 nm (from BET) [1].

intermetallic synthesis scalable nanopowder production molten salt reduction

DFT-Predicted Mechanical Strength Superiority: Pt₂Y Outranks Pt₃Y Among Pt–Y Intermetallics

A first-principles DFT study of Pt–Ir–Y intermetallic compounds calculated elastic constants (bulk modulus B, shear modulus G, elastic modulus E, and Poisson's ratio ν) for five intermetallic phases [1]. The derived mechanical strength order was Ir₂Y > Pt₂Y > Pt₃Y > IrY > Pt₄Y₅, placing Pt₂Y second overall and, critically, above Pt₃Y [1]. All five compounds exhibited good plasticity based on the Pugh criterion, with Pt₄Y₅ showing the highest ductility [1]. This predicted strength advantage of Pt₂Y over Pt₃Y is attributed to differences in crystal structure (MgCu₂-type for Pt₂Y vs. AuCu₃-type for Pt₃Y) and the associated electronic density of states [1].

mechanical properties DFT elastic constants intermetallic strength ranking

Crystal Structure and Density Differentiation: MgCu₂-Type Pt₂Y vs. AuCu₃-Type Pt₃Y

Pt₂Y adopts the cubic MgCu₂-type Laves phase structure (space group Fd3̄m, No. 227) with a lattice parameter a = 0.75936 nm and Z = 8 formula units per unit cell [1]. In contrast, Pt₃Y crystallizes in the cubic AuCu₃-type structure (space group Pm3̄m, No. 221) with a = 0.40751 nm and Z = 1 [2]. The measured density of Pt₂Y is 14.5 g/cm³, substantially lower than Pt₃Y at 16.5 g/cm³ [1][2]. Pt₂Y forms via a peritectic reaction at approximately 1900 °C, whereas Pt₃Y melts congruently at approximately 2050 °C [1][2]. These structural differences directly affect phase identification by XRD (distinct peak positions), surface strain effects in catalytic overlayers, and the propensity for Pt-segregated surface formation under electrochemical conditions.

crystal structure intermetallic phase identification density

Distinct Pt 4f XPS Binding Energy Shift: Electron Donation from Yttrium to Platinum in Pt₂Y

XPS characterization of chemically synthesized Pt₂Y nanopowder revealed Pt 4f₇/₂ and 4f₅/₂ peaks at 70.2 eV and 73.5 eV, respectively—shifted to lower binding energy compared with a Pt/C reference [1]. This negative binding energy shift of approximately 1.0 eV relative to metallic Pt (Pt 4f₇/₂ at ~71.2 eV) provides spectroscopic evidence for electron donation from yttrium to platinum through metallic bonding in the intermetallic phase [1]. The magnitude and direction of this shift differ from that reported for Pt₃Y surfaces, which form a Pt-rich overlayer under ORR conditions as evidenced by angle-resolved XPS [2]. The Pt₂Y surface composition included both metallic yttrium (3d₅/₂ at 155 eV, 3d₃/₂ at 157 eV) and Y₂O₃, consistent with the higher yttrium content (33 at%) vs. Pt₃Y (25 at%) [1].

XPS electronic structure Pt-Y charge transfer surface characterization

More Negative Formation Enthalpy: Pt₂Y (−105 to −106.5 kJ/mol) vs. Pt₃Y (−96.71 kJ/mol)

Thermodynamic modeling of the Pt–Y binary system yielded formation enthalpy (ΔHf) values across the composition range [1]. Pt₂Y (33.3 at% Y) exhibits a ΔHf of −106.5 kJ/mol (modeled) and −105 kJ/mol (experimental) [1][2], which is approximately 9–10% more negative than the ΔHf of Pt₃Y at −96.71 kJ/mol (25 at% Y) [1][3]. This more exothermic formation enthalpy indicates a greater thermodynamic driving force for alloy formation from the elemental metals, which has been proposed as a descriptor for long-term stability of Pt-alloy cathode catalysts in low-temperature fuel cells—more negative alloying energies correlate with reduced solute metal dissolution under operating conditions [4]. Among the Pt–Y phases, ΔHf becomes progressively more negative with increasing Y content up to PtY (−121.34 kJ/mol), following the sequence: Pt₅Y (−64.33) < Pt₃Y (−96.71) < Pt₂Y (−106.5) < Pt₄Y₃ (−115.5) < PtY (−121.34 kJ/mol) [1].

thermodynamic stability formation enthalpy alloying energy

Evidence-Based Application Scenarios for Platinum–Yttrium (2/1) (CAS 59978-16-4)


Scalable Production of Pt–Y Intermetallic Nanopowder for Catalyst Development

The Kobayashi molten-salt method for Pt₂Y nanopowder synthesis—requiring only H₂PtCl₆·6H₂O, Y₂O₃, LiCl, CaH₂, and a tube furnace under Ar at 600 °C—eliminates the glovebox, vacuum, and organic-solvent infrastructure required for all reported Pt₃Y syntheses [1]. This makes Pt₂Y the most accessible Pt–Y intermetallic phase for research groups and pilot-scale facilities seeking to explore Pt–rare-earth alloy catalysis without investing in specialized equipment. The as-synthesized nanopowder (BET 2.9 m² g⁻¹, crystallite 28 nm) can be further processed by acid activation to remove surface Y₂O₃ for catalytic applications [1].

Structural Intermetallic or Coating Applications Requiring Pt–Y Mechanical Strength

DFT calculations predict that Pt₂Y possesses higher mechanical strength than Pt₃Y, ranking second only to Ir₂Y among five Pt–Ir–Y intermetallic phases studied [2]. For applications such as high-temperature structural intermetallics, protective coatings, or sputtering targets where mechanical integrity is a primary selection criterion, Pt₂Y provides a strength advantage over Pt₃Y while maintaining good plasticity [2]. The lower density of Pt₂Y (14.5 g/cm³ vs. 16.5 g/cm³ for Pt₃Y) further benefits weight-sensitive designs [3].

Fundamental Electrocatalysis Research on MgCu₂-Type Intermetallic Surfaces

Pt₂Y is the only Pt–Y binary phase that adopts the MgCu₂-type Laves phase structure (Fd3̄m, a = 0.75936 nm), whereas Pt₃Y and Pt₅Y crystallize in the AuCu₃-type structure [3][4]. This structural distinction makes Pt₂Y a uniquely valuable model system for investigating how Laves-phase intermetallic surfaces reconstruct, interact with adsorbates, and form Pt overlayers under electrochemical conditions—complementing the extensive literature on AuCu₃-type Pt–rare-earth ORR catalysts. The ORR activity of Pt₂Y is comparable to pure polycrystalline Pt [5], providing a baseline for studying structure–activity relationships in MgCu₂-type intermetallic electrocatalysts.

Sputtering Target Source Material for Pt–Y Thin-Film Deposition

Pt₂Y is commercially available as a sputtering target in multiple purity grades (99% to 99.999%) for physical vapor deposition (PVD) and chemical vapor deposition (CVD) applications in semiconductor and optical coating industries [6]. The well-defined stoichiometry and crystal structure of the MgCu₂-type Pt₂Y phase facilitate reproducible thin-film deposition with predictable composition. Its formation enthalpy of −105 kJ/mol [3]—more negative than Pt₃Y—suggests strong thermodynamic preference for the alloyed state, which may reduce compositional drift during sputtering compared with less thermodynamically stable target compositions.

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